molecular formula C23H25N3O5 B12194184 1'-[3-(Dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

1'-[3-(Dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

Cat. No.: B12194184
M. Wt: 423.5 g/mol
InChI Key: MMDWHOVPEDWVAA-UHFFFAOYSA-N
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Description

1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two ring systems, and contains functional groups such as a dimethylamino group, a hydroxy group, and a furan ring. These features contribute to its reactivity and potential utility in chemical synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on an electrophilic center within the molecule.

    Functional Group Introduction: The dimethylamino group can be introduced via alkylation using dimethylamine, while the hydroxy group can be added through hydroxylation reactions.

    Furan Ring Attachment: The furan ring is typically introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structural features allow it to bind to these targets with high affinity, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: Known for its use in peptide synthesis as a coupling reagent.

    N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Another coupling reagent used in bioconjugation and crosslinking reactions.

Uniqueness

1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione stands out due to its spiro linkage and the presence of multiple functional groups, which confer unique reactivity and potential applications. Unlike simpler carbodiimides, this compound’s complex structure allows for more diverse chemical transformations and interactions in biological systems.

This detailed overview provides a comprehensive understanding of 1’-[3-(Dimethylamino)propyl]-3’-hydroxy-1-methyl-4’-(5-methylfuran-2-carbonyl)spiro[indole-3,5’-pyrrole]-2,2’-dione, highlighting its synthesis, reactivity, applications, and uniqueness in comparison to similar compounds

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

1'-[3-(dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C23H25N3O5/c1-14-10-11-17(31-14)19(27)18-20(28)21(29)26(13-7-12-24(2)3)23(18)15-8-5-6-9-16(15)25(4)22(23)30/h5-6,8-11,28H,7,12-13H2,1-4H3

InChI Key

MMDWHOVPEDWVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN(C)C)O

Origin of Product

United States

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